

comparative study of lacto-N-biose I metabolism in different Bifidobacterium strains

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
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A Comparative Study of Lacto-N-Biose I Metabolism in Bifidobacterium Strains

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lacto-N-biose I (LNB) is a key disaccharide found in human milk oligosaccharides (HMOs) and plays a crucial role in shaping the infant gut microbiota. The ability of different Bifidobacterium species to metabolize LNB is a key factor in their colonization and persistence in the infant gut. This guide provides a comparative analysis of LNB metabolism across various Bifidobacterium strains, supported by experimental data, to aid researchers in understanding the metabolic diversity within this important genus.

Comparative Growth and Metabolite Production on Lacto-N-Biose I

The ability to utilize LNB as a sole carbon source varies among Bifidobacterium species. Infant-associated species such as Bifidobacterium longum subsp. longum, B. longum subsp. infantis, Bifidobacterium breve, and Bifidobacterium bifidum have been shown to efficiently ferment LNB, while other species like Bifidobacterium adolescentis and Bifidobacterium catenulatum are unable to do so[1][2]. The growth of several key Bifidobacterium strains is enhanced in the presence of LNB, with a dose-dependent increase in cell density[1].



Metabolism of LNB by bifidobacteria primarily leads to the production of short-chain fatty acids (SCFAs), mainly acetate and lactate. The ratio of these metabolites can vary between strains, influencing the gut environment. Notably, the fermentation of LNB by bifidobacteria has been reported to result in a significantly higher acetic acid to lactic acid ratio compared to other prebiotics[3].

Table 1: Comparative Growth of Bifidobacterium Strains on Lacto-N-Biose I

Strain	Growth on LNB as Sole Carbon Source	Observed Growth Enhancement with LNB
B. longum subsp. longum	Yes	Remarkable, dose-dependent increase[1]
B. longum subsp. infantis	Yes	Remarkable, dose-dependent increase[1]
B. breve	Yes	Significant growth observed[1]
B. bifidum	Yes	Remarkable, dose-dependent increase[1]
B. adolescentis	No	No growth observed[1]
B. catenulatum	No	No growth observed[1]

Table 2: Metabolite Production from **Lacto-N-Biose I** Fermentation by Select Bifidobacterium Strains (Representative Data)

Strain	Acetate (mM)	Lactate (mM)	Formate (mM)	Acetate:Lactat e Ratio
B. longum subsp. infantis ATCC 15697 (on LNT)	~60	~47	~20	~1.3

Note: Data for B. longum subsp. infantis is based on growth on Lacto-N-tetraose (LNT), which contains an LNB moiety. The values are approximate and serve as an illustration. Precise yields from LNB as a sole carbon source require further dedicated studies.

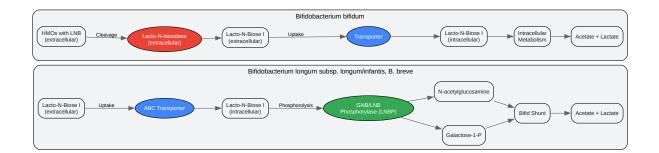


Metabolic Pathways for Lacto-N-Biose I Utilization

The metabolism of LNB in bifidobacteria is initiated by its transport into the cell and subsequent cleavage. Two distinct strategies for LNB utilization have been identified among different Bifidobacterium species.

- Bifidobacterium longum and related species: These species possess an intracellular GNB/LNB (galacto-N-biose/lacto-N-biose) metabolic pathway. LNB is transported into the cell via a specific ATP-binding cassette (ABC) transporter. Intracellularly, LNB is phosphorolytically cleaved by GNB/LNB phosphorylase (LNBP) into galactose-1-phosphate and N-acetylglucosamine.[4]
- Bifidobacterium bifidum: This species employs an extracellular degradation strategy. It secretes an enzyme called lacto-N-biosidase that cleaves LNB from larger HMOs extracellularly. The released LNB is then presumably transported into the cell for further metabolism.[5]

The intracellular metabolism of the resulting monosaccharides then proceeds via the characteristic "bifid shunt," a fructose-6-phosphate phosphoketolase pathway, to produce acetate and lactate.





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Caption: Comparative LNB metabolic pathways in different Bifidobacterium species.

Experimental Protocols Culturing of Bifidobacterium Strains on Lacto-N-Biose I

Objective: To assess the growth of different Bifidobacterium strains using LNB as the sole carbon source.

Materials:

- Bifidobacterium strains of interest
- De Man, Rogosa and Sharpe (MRS) broth base (without glucose)
- Lacto-N-Biose I (LNB)
- · L-cysteine hydrochloride
- Anaerobic chamber or jars with gas-generating sachets
- Spectrophotometer

Procedure:

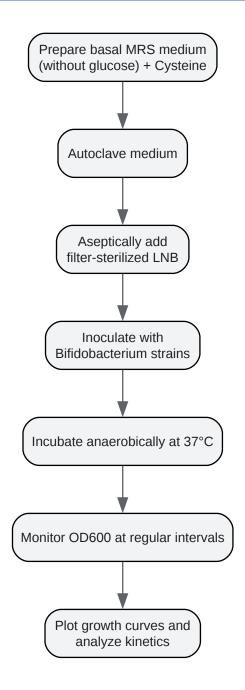
- Prepare a modified MRS medium by dissolving MRS broth base in distilled water according to the manufacturer's instructions, omitting glucose.
- Supplement the basal MRS medium with 0.05% (w/v) L-cysteine hydrochloride to create a reducing environment.
- Sterilize the medium by autoclaving.
- Prepare a sterile stock solution of LNB (e.g., 10% w/v) and filter-sterilize it.
- Aseptically add the sterile LNB stock solution to the cooled basal MRS medium to a final concentration of 0.5-2.0% (w/v). A control medium without any added carbohydrate should



also be prepared.

- Inoculate the media with fresh overnight cultures of the respective Bifidobacterium strains (e.g., 1% v/v inoculum).
- Incubate the cultures under anaerobic conditions at 37°C.
- Monitor bacterial growth by measuring the optical density at 600 nm (OD600) at regular intervals (e.g., every 2-4 hours) for 24-48 hours.
- Plot the growth curves (OD600 vs. time) to determine growth kinetics such as maximum growth rate (µmax) and doubling time.





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- To cite this document: BenchChem. [comparative study of lacto-N-biose I metabolism in different Bifidobacterium strains]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b043321#comparative-study-of-lacto-n-biose-i-metabolism-in-different-bifidobacterium-strains]

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